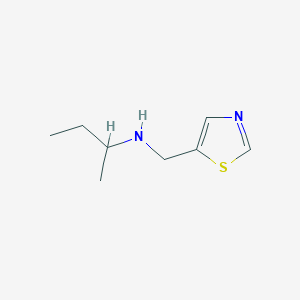![molecular formula C12H18N2O B13271478 1-[(2R)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine](/img/structure/B13271478.png)
1-[(2R)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine is a chemical compound with a complex structure that includes a pyrrolidine ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine typically involves the reaction of 4-methoxyphenylacetonitrile with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(2R)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[(2R)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine: Similar structure but with a methyl group instead of a methoxy group.
(4-Methoxyphenyl)methanamine: Lacks the pyrrolidine ring, making it structurally simpler.
Uniqueness
1-[(2R)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine is unique due to its combination of a methoxyphenyl group and a pyrrolidine ring. This structural arrangement imparts specific chemical properties and potential biological activities that are distinct from its analogs .
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[(2R)-1-(4-methoxyphenyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-6-4-10(5-7-12)14-8-2-3-11(14)9-13/h4-7,11H,2-3,8-9,13H2,1H3/t11-/m1/s1 |
InChI Key |
WBHBKXBFFQVCFD-LLVKDONJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCC[C@@H]2CN |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCC2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


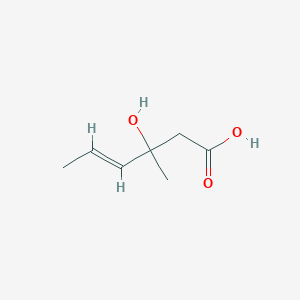

![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13271413.png)
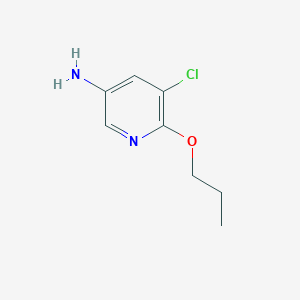

![1-[2-(Trifluoromethoxy)ethyl]piperazine](/img/structure/B13271423.png)
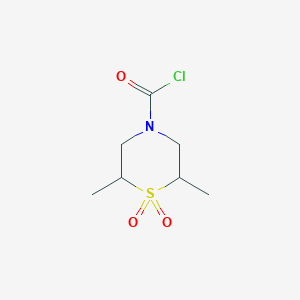
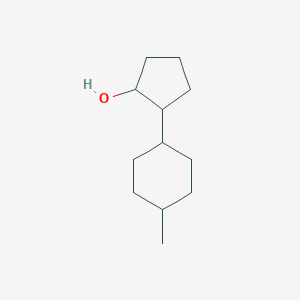
![2-[(2,2-Dimethylpropyl)amino]propan-1-ol](/img/structure/B13271451.png)
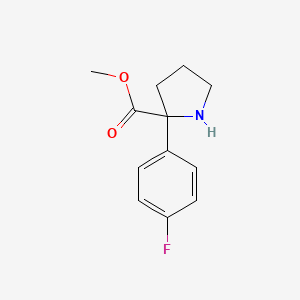
amine](/img/structure/B13271461.png)
![(R)-2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B13271468.png)
amine](/img/structure/B13271471.png)
